8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine
Overview
Description
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Imidazo[1,2-a]pyridines are used as a molecular scaffold in medicinal chemistry due to their ability to adapt to the three-dimensional binding sites of biological targets. This quality is critical in the design and synthesis of small molecules for therapeutic purposes (Schmid, Schühle, & Austel, 2006).
- A series of substituted imidazo[1,2-a]pyridine-3-carboxamides derivatives have demonstrated moderate to good antituberculosis activity, highlighting their potential in antimycobacterial research (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).
Chemical Synthesis
- Imidazo[1,2-a]pyridine derivatives have been synthesized for potential use as tyrosyl-tRNA synthetase inhibitors, a key target in antibacterial research (Jabri et al., 2023).
- Copper-mediated oxidative synthesis methods have been developed for 3-bromo-imidazo[1,2-a]pyridines, demonstrating their versatility and ease of synthesis in chemical research (Zhou et al., 2016).
Antimicrobial Applications
- Novel imidazo[1,2-a]pyridine derivatives have been synthesized and tested for antimicrobial activity, with some derivatives showing potency against various bacterial and fungal strains (Desai et al., 2012).
- A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown remarkable selectivity and potency against multi- and extensive drug-resistant tuberculosis strains, underscoring their potential as anti-TB agents (Moraski et al., 2011).
Material Science and Corrosion Inhibition
- A derivative of imidazo[1,2-a] pyridine, namely BDIPMA, has been investigated as a corrosion inhibitor for carbon steel, demonstrating its potential in material science applications (Kubba & Al-Joborry, 2020).
Heterocyclic Chemistry
- Imidazo[1,2-a]pyridines have been synthesized via various methods, including a copper-catalyzed four-component approach, demonstrating their significance in heterocyclic chemistry (Allahabadi et al., 2017).
Properties
IUPAC Name |
8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWFMQDPMJMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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